molecular formula C14H18N2O B2659572 N-(1-cyano-1-methylpropyl)-3-phenylpropanamide CAS No. 1285093-89-1

N-(1-cyano-1-methylpropyl)-3-phenylpropanamide

Cat. No.: B2659572
CAS No.: 1285093-89-1
M. Wt: 230.311
InChI Key: RXYHWYXLWVXOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1-methylpropyl)-3-phenylpropanamide is an organic compound with a complex structure that includes a cyano group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with a suitable nitrile source under specific conditions. One common method involves the use of a cyanoalkylation reaction, where 3-phenylpropanoic acid is reacted with a cyanoalkylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanoalkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and dipole interactions, influencing the compound’s binding affinity to biological receptors. The phenyl group can enhance the compound’s hydrophobic interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-methylpropyl)benzamide
  • N-(1-cyano-1-methylpropyl)-2-methylbutanamide
  • N-(1-cyano-1-methylpropyl)-3-phenylbutanamide

Uniqueness

N-(1-cyano-1-methylpropyl)-3-phenylpropanamide is unique due to its specific structural features, including the presence of both a cyano group and a phenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-14(2,11-15)16-13(17)10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYHWYXLWVXOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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